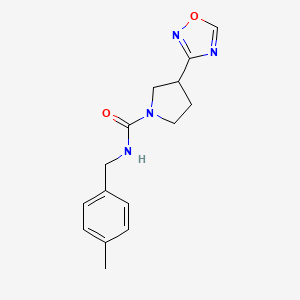

N-(4-methylbenzyl)-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

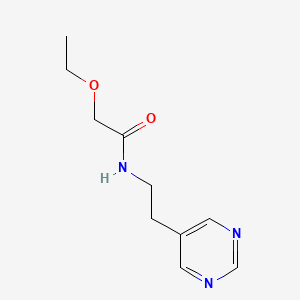

Beschreibung

N-(4-methylbenzyl)-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and biotechnology. It is a pyrrolidine-based compound that contains an oxadiazole ring and a carboxamide group.

Wissenschaftliche Forschungsanwendungen

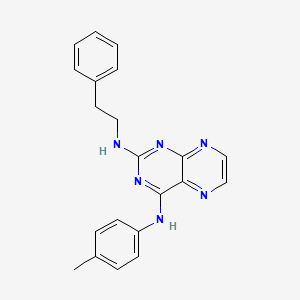

Discovery and Development of HIV Integrase Inhibitors

A significant application of compounds related to N-(4-methylbenzyl)-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide in scientific research has been in the development of HIV integrase inhibitors. Utilizing 19F-nuclear magnetic resonance (NMR), researchers have supported the selection of candidates like N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide and MK-0518 for further development. These compounds have shown promise in phase III clinical trials for HIV treatment, highlighting the critical role of oxadiazole derivatives in advancing antiviral therapies (Monteagudo et al., 2007).

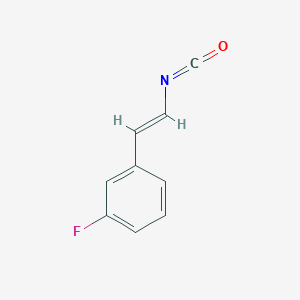

Synthesis and Biological Activity Prediction

Research into the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation method has provided insights into the potential biological activities of these compounds. The structural confirmation and biological activity predictions for these synthesized compounds underscore the versatility of oxadiazole derivatives in medicinal chemistry (Kharchenko, Detistov, & Orlov, 2008).

HDAC Inhibition for Cancer Therapy

The development of histone deacetylase (HDAC) inhibitors for potential application in cancer therapy has seen the incorporation of 1,2,4-oxadiazole-containing cap groups. One such compound demonstrated potent HDAC inhibition, particularly against HDAC1, 2, and 3, showing more efficacy than SAHA across various cancer cell lines. This research highlights the potential of oxadiazole derivatives as key components in the development of new anticancer agents (Yang et al., 2019).

Wirkmechanismus

Target of Action

Compounds containing the1,2,4-oxadiazole moiety have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a wide range of targets.

Mode of Action

It is known that the1,2,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry and is present in many biologically active compounds . The compound’s interaction with its targets could lead to changes in cellular processes, but the specifics would depend on the particular target and the context of the biological system.

Biochemical Pathways

Given the broad spectrum of biological activities associated with1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the context within the biological system.

Result of Action

Given the range of biological activities associated with1,2,4-oxadiazole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-11-2-4-12(5-3-11)8-16-15(20)19-7-6-13(9-19)14-17-10-21-18-14/h2-5,10,13H,6-9H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVGICMMTRMIHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2475773.png)

![5-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2475775.png)

![1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine](/img/structure/B2475778.png)

![2,4,7-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2475779.png)

![(2,3-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2475780.png)

![Ethyl 2-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2475783.png)

![1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2475785.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)